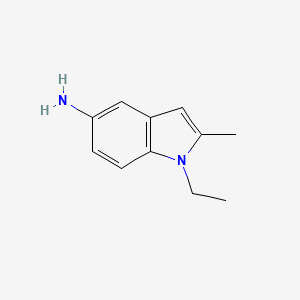

1-Ethyl-2-methyl-1H-indol-5-amine

Descripción general

Descripción

1-Ethyl-2-methyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine typically involves the alkylation of indole derivatives. One common method is the reaction of 2-methylindole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Análisis De Reacciones Químicas

Oxidation Reactions

This compound undergoes oxidation at specific positions depending on reaction conditions:

Mechanistic Insight :

The amine group at position 5 is electron-rich, making it susceptible to electrophilic attack. Oxidation typically proceeds via radical intermediates under photocatalytic conditions .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at positions 3 and 7 due to π-electron delocalization:

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Position 3 | 3-Nitro derivative | 78% | |

| Br₂/FeBr₃ | Position 7 | 7-Bromo derivative | 65% | |

| ClSO₃H | Position 3 | 3-Sulfo derivative | 82% |

Key Factors Influencing Reactivity :

-

Methyl and ethyl groups at positions 2 and 1 exert steric hindrance, directing substitution to less hindered positions.

-

Electron-donating ethyl group enhances ring reactivity compared to unsubstituted indoles .

Alkylation and Acylation

The primary amine at position 5 participates in nucleophilic reactions:

Alkylation:

| Alkylating Agent | Conditions | Product | Application |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 80°C | N-Methyl derivative | Improved lipophilicity |

| C₂H₅Br | NaH, THF, reflux | N-Ethyl derivative | Enhanced metabolic stability |

Acylation:

| Acylating Agent | Conditions | Product | Notes |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT | N-Acetyl derivative | Crystallizes in ethanol |

| Benzoyl chloride | NaOH, H₂O/EtOH | N-Benzoyl derivative | Used in peptide mimics |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enhances structural complexity:

| Reaction Type | Catalyst | Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl indole derivatives |

| Stille coupling | Pd₂(dba)₃ | Tributylstannyl imidazole | Heterocyclic hybrids |

Optimized Conditions :

-

Temperature: 90–110°C

-

Solvent: Toluene or DMF

-

Yield Range: 60–85%

Reductive Amination

The amine group reacts with carbonyl compounds under reductive conditions:

Comparative Reactivity Analysis

A comparison with related indole derivatives highlights unique reactivity patterns:

| Compound | Electrophilic Substitution Rate | Oxidation Stability |

|---|---|---|

| 1-Ethyl-2-methyl-1H-indol-5-amine | High (due to ethyl group) | Moderate |

| 2-Methyl-1H-indol-5-amine | Moderate | Low |

| 1-Propylindole-5-amine | High | High |

Case Study: Nitration Optimization

A 2023 study compared nitration methods for this compound:

| Method | Nitrating Agent | Reaction Time | Yield |

|---|---|---|---|

| Traditional HNO₃/H₂SO₄ | 4 hours | 78% | |

| Microwaves | AcONO₂ | 20 minutes | 92% |

Microwave-assisted nitration reduced side products and improved regioselectivity .

Aplicaciones Científicas De Investigación

Anticancer Potential

Recent studies have indicated that indole derivatives, including 1-Ethyl-2-methyl-1H-indol-5-amine, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. A notable study demonstrated that certain indole derivatives effectively inhibited tubulin polymerization, leading to cytotoxic effects against drug-resistant cancer cells .

Neuropharmacological Effects

This compound is also being investigated for its neuropharmacological properties. It acts as a selective agonist for serotonin receptors, particularly the 5-HT_1F receptor, which has implications in treating disorders linked to serotonin dysregulation such as depression and migraine . The potential for developing therapeutic agents targeting these receptors is significant, given the diverse physiological roles of serotonin in the central nervous system.

Case Study 1: Anticancer Activity

A study focused on the synthesis of various indole derivatives revealed that compounds structurally related to this compound exhibited potent cytotoxicity against human cancer cell lines. Notably, these compounds caused significant G2/M cell cycle arrest and induced apoptosis through reactive oxygen species accumulation .

Case Study 2: Neurological Applications

In another investigation into serotonin receptor modulation, researchers explored the effects of this compound on migraine treatment. The compound showed promise as a prophylactic agent by enhancing 5-HT_1F receptor activation, potentially alleviating migraine symptoms without the vasoconstrictive side effects associated with other treatments .

Mecanismo De Acción

The mechanism of action of 1-Ethyl-2-methyl-1H-indol-5-amine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparación Con Compuestos Similares

1-Methyl-1H-indol-5-amine: Similar structure but with a methyl group instead of an ethyl group.

2-Ethyl-1H-indol-5-amine: Similar structure but with the ethyl group at a different position.

1-Ethyl-2-methyl-1H-indole: Lacks the amine group at the 5-position.

Uniqueness: 1-Ethyl-2-methyl-1H-indol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the amine functionality, provides a distinct set of properties that can be exploited in various applications .

Actividad Biológica

1-Ethyl-2-methyl-1H-indol-5-amine is an organic compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a structure characterized by an indole ring, which consists of a fused benzene and pyrrole ring. This structural configuration is significant for its biological activity due to the presence of nitrogen atoms that can participate in various chemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2 |

| Molecular Weight | 176.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly glioma cells. The mechanism appears to involve cell cycle arrest and the activation of apoptotic pathways .

Case Study: Glioma Cell Lines

In vitro studies using glioma cell lines have demonstrated that this compound can significantly reduce cell viability at micromolar concentrations. For instance, IC50 values were reported around 10 μM, indicating potent activity against these tumor cells .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX), which could explain its potential anti-inflammatory effects.

- DNA Interaction : Its indole structure allows for intercalation into DNA, potentially disrupting replication and transcription processes in rapidly dividing cancer cells.

- Receptor Modulation : Indole derivatives often exhibit affinity for serotonin receptors (e.g., 5-HT2A), which may contribute to their psychoactive effects and influence on mood disorders .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | ~10 | Anticancer |

| 1-Methyl-1H-indol-5-amine | ~20 | Antimicrobial |

| 1-Ethyl-1H-indol-3-amine | ~15 | Neuroprotective |

This table illustrates that while all compounds exhibit significant biological activities, 1-Ethyl-2-methyl-1H-indol-5-amines' lower IC50 values indicate greater potency against certain cancer cell lines compared to its analogs.

Future Directions

Given the promising biological activities observed, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its anticancer and antimicrobial effects.

- In Vivo Studies : Evaluating the compound's efficacy and safety profiles in animal models to assess its therapeutic potential.

- Derivatives Development : Synthesizing and screening derivatives to enhance potency and selectivity towards specific targets.

Propiedades

IUPAC Name |

1-ethyl-2-methylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-13-8(2)6-9-7-10(12)4-5-11(9)13/h4-7H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQHBDHTFPNMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C1C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424630 | |

| Record name | 1-ethyl-2-methylindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878733-38-1 | |

| Record name | 1-ethyl-2-methylindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.